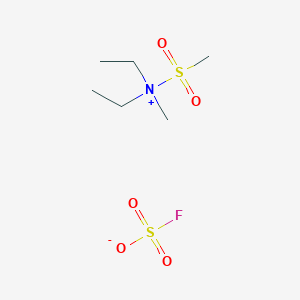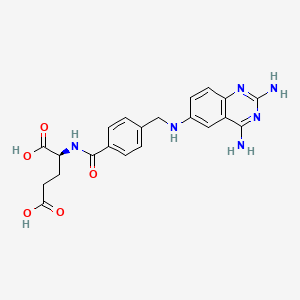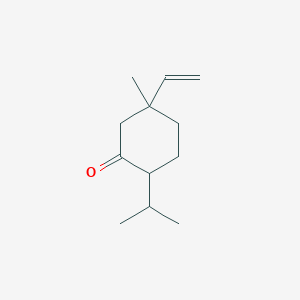
(4-Amino-3,5,6-trichloropyridin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Amino-3,5,6-trichloropyridin-2-yl)methanol is a chemical compound with the molecular formula C6H5Cl3N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of three chlorine atoms, an amino group, and a hydroxymethyl group attached to the pyridine ring. It is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-3,5,6-trichloropyridin-2-yl)methanol typically involves the chlorination of pyridine derivatives followed by the introduction of the amino and hydroxymethyl groups. One common method involves the chlorination of 2-hydroxypyridine to form 3,5,6-trichloro-2-hydroxypyridine, which is then aminated to introduce the amino group. The final step involves the reduction of the hydroxyl group to form the hydroxymethyl group .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination and amination processes. These processes are optimized for high yield and purity, using catalysts and controlled reaction conditions to ensure efficient production. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Amino-3,5,6-trichloropyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydroxymethyl group to other functional groups.
Substitution: The chlorine atoms can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine oxides, while reduction can produce various alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
(4-Amino-3,5,6-trichloropyridin-2-yl)methanol has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (4-Amino-3,5,6-trichloropyridin-2-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **3,5,6-Trichloropyridin-2-yl)methanol
- **2,3,5-Trichloropyridin-4-amine
- **(4-Chloro-pyridin-2-yl)-methanol
Uniqueness
(4-Amino-3,5,6-trichloropyridin-2-yl)methanol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the amino and hydroxymethyl groups allows for diverse chemical modifications and applications, making it a valuable compound in various fields .
Propriétés
Numéro CAS |
57254-32-7 |
|---|---|
Formule moléculaire |
C6H5Cl3N2O |
Poids moléculaire |
227.5 g/mol |
Nom IUPAC |
(4-amino-3,5,6-trichloropyridin-2-yl)methanol |
InChI |
InChI=1S/C6H5Cl3N2O/c7-3-2(1-12)11-6(9)4(8)5(3)10/h12H,1H2,(H2,10,11) |
Clé InChI |
NXYZSHMSULCVBY-UHFFFAOYSA-N |
SMILES canonique |
C(C1=C(C(=C(C(=N1)Cl)Cl)N)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Propane-1,3-diyl bis[8-(3-octylthiiran-2-yl)octanoate]](/img/structure/B14633419.png)
![Bicyclo[2.2.1]heptane-2,3,5,6-tetracarboxylic acid](/img/structure/B14633420.png)



![2-[(2-Methylpropyl)sulfanyl]aniline](/img/structure/B14633429.png)




![[2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)phenyl]acetic acid](/img/structure/B14633455.png)
![4-Oxo-5-[(7-phenoxyheptyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14633461.png)

